Hexenyl succinic anhydride
Description
Succinic anhydride (C₄H₄O₃, CAS 108-30-5) is a cyclic dicarboxylic anhydride widely used as a pharmaceutical intermediate, polymer modifier, and food additive. Its reactivity stems from the electrophilic carbonyl groups, enabling esterification, amidation, and acylation reactions . Alkyl succinic anhydrides (ASAs), such as octenyl succinic anhydride (OSA, C₁₂H₁₈O₃) and dodecenyl succinic anhydride (DSA, C₁₆H₂₆O₃), are hydrophobic derivatives formed by introducing alkyl chains to the succinic backbone. These modifications enhance interfacial activity, making ASAs critical in emulsification, starch modification, and polymer compatibilization .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-hex-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
MHALQPUFCVTXKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1CC(=O)OC1=O |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry Applications
Hexenyl succinic anhydride serves as a valuable component in polymer chemistry, particularly in enhancing the properties of thermosetting resins and coatings. Its applications include:
- Curing Agent for Epoxy Resins : this compound acts as a hardener for epoxy systems, providing improved mechanical properties and resistance to moisture absorption. This application is critical in the production of high-performance coatings and adhesives used in construction and automotive industries.
- Modification of Polymer Properties : The incorporation of this compound into polymer matrices can enhance thermal stability and reduce melt flow rates during processing. This is particularly beneficial in producing durable plastic materials that require specific performance characteristics under heat and stress conditions .
Recent studies have highlighted the effectiveness of this compound derivatives as corrosion inhibitors. Specifically, nitrogen-containing derivatives synthesized from this compound demonstrate significant adsorption properties on metal surfaces, providing enhanced protection against corrosive environments.
- Case Study : A study investigated the corrosion protection offered by diethylamide derivatives of hexenyl succinic acid on steel substrates exposed to saline conditions. The results indicated that these derivatives outperformed traditional corrosion inhibitors, with protection durations extending up to 150 days in seawater environments .
Data Table: Corrosion Protection Performance
| Inhibitor Type | Protection Duration (Days) |
|---|---|
| Hexenyl Succinic Acid Derivative | 150 (seawater) |
| Traditional Inhibitor (NG-203R) | 100 (seawater) |
Reactive Intermediates in Organic Synthesis
This compound is also utilized as a reactive intermediate in organic synthesis, facilitating the formation of various chemical compounds through reactions such as esterification and amidation.
- Applications in Synthesis : The compound can be reacted with alcohols or amines to produce esters or amides that have applications in pharmaceuticals and agrochemicals. For instance, the synthesis of nitrogen-containing derivatives has shown potential uses as functional additives in coatings and adhesives .
Comparison with Similar Compounds
Table 1. Key Alkyl Succinic Anhydrides and Their Properties
- Chain Length Effects : Longer alkyl chains (e.g., DSA vs. OSA) increase hydrophobicity, improving emulsification stability in high-fat systems . Saturated chains (e.g., dodecyl SA) offer superior oxidative stability compared to unsaturated analogs .
- For example, OSA-modified mung bean protein showed a 92.25% free fatty acid release rate, outperforming sodium caseinate (86.53%) .
Food Industry
- Starch Modification : OSA is widely used to produce hydrophobic starch for emulsion stabilization. OSA-modified potato starch exhibited enhanced emulsifying properties and digestibility .
- Protein Acylation : Succinylation of mung bean protein isolates (MPI) with succinic anhydride improved emulsifying activity and reduced particle aggregation .
Pharmaceuticals
Polymer Science
- Compatibilization : Succinic anhydride enhances interfacial adhesion in polymer blends (e.g., polystyrene/polypropylene carbonate), improving mechanical properties by reacting with hydroxyl groups .
- Nanocomposites: Cellulose nanocrystals modified with succinic anhydride show enhanced heavy metal adsorption (e.g., Pb²⁺ and Cd²⁺) and compatibility with polyurethane matrices .
Research Findings and Performance Data
Emulsification Efficiency
- OSA-Starch: OSA-modified quinoa starch achieved a 25.60% bioaccessibility of lycopene in nanoemulsions, surpassing protein-based emulsifiers .
- DSA-Starch: DSA-modified quinoa starch with DS 0.0095 formed stable Pickering emulsions with droplet sizes <1 µm, ideal for food and cosmetic applications .
Hydrophobicity and Stability
Mechanical Enhancements
- Succinic anhydride-compatibilized polystyrene/polypropylene carbonate blends showed a 487-fold increase in storage modulus, highlighting its role in stress dissipation .
Preparation Methods
Reaction Parameters and Optimization
Key variables influencing yield and selectivity include:
For instance, a 2023 study demonstrated that maintaining temperatures at 230–245°C with 500 ppm zinc isopropoxide reduced reaction time to 4 hours while achieving 85% yield. By contrast, tin-based catalysts like dimethyltin dichloride (Me₂SnCl₂) enabled comparable yields at 150–175°C but required higher pressures (1,000 psig).
Catalytic Systems: Lewis Acids and Additives
Zinc-Based Catalysts
Zinc alkoxides (e.g., zinc isopropoxide) and dialkyl zinc compounds are preferred for their dual role in accelerating the ene reaction and suppressing maleic anhydride polymerization. These catalysts coordinate to the anhydride’s carbonyl oxygen, increasing electrophilicity and directing hexene’s allylic hydrogen toward the β-carbon.
Example Protocol (Patent CA1291144C):
-
Reactants: Maleic anhydride (1.0 mol), 1-hexene (1.2 mol)
-
Catalyst: Zinc ethoxide (300 ppm)
-
Conditions: 240°C, 500 psig, nitrogen atmosphere, 5 hours
This approach minimizes decarboxylation and resin formation, critical for industrial scalability.
Tin-Based Catalysts
Organotin compounds, particularly Me₂SnCl₂, exhibit superior activity at lower temperatures. Their strong Lewis acidity facilitates ene reactions without requiring extreme heat, reducing energy costs. A 2004 patent documented 75% HSA yield at 170°C using 0.1 mol% Me₂SnCl₂ under 800 psig propene pressure. However, tin residues necessitate post-synthesis purification via distillation or adsorption.
Alternative Catalysts
While less common, iron(III) chloride and boron trifluoride etherate have been explored. FeCl₃, for example, achieved 68% yield at 200°C but caused significant product darkening, limiting commercial viability.
Industrial-Scale Synthesis: Process Design
Continuous Flow Reactors
Modern facilities employ tubular reactors with static mixers to ensure rapid heat transfer and uniform catalyst distribution. A 2025 pilot study reported 89% HSA yield using a zinc-catalyzed continuous process at 235°C and 600 psig, with a residence time of 45 minutes.
Solvent-Free Systems
Eliminating solvents reduces waste and simplifies downstream processing. Maleic anhydride’s low melting point (52.8°C) allows it to serve as both reactant and medium. In one setup, hexene gas was sparged into molten maleic anhydride at 220°C, achieving 80% conversion with <1% oligomers.
Byproduct Management
Polymeric byproducts, primarily poly(maleic anhydride), are mitigated via:
-
Inert Atmospheres: Nitrogen or argon prevents oxidative degradation.
-
Radical Scavengers: Methoxyphenol (100–500 ppm) inhibits free radical polymerization.
-
Distillation: Short-path distillation under vacuum (0.1–1 mmHg) separates HSA (b.p. 180–190°C) from high-boiling residues.
Emerging Techniques and Innovations
Photocatalytic Activation
Recent experiments with UV light (254 nm) and titanium dioxide catalysts demonstrated 65% HSA yield at 120°C, though scalability remains unproven.
Biocatalytic Routes
Engineered lipases (e.g., Candida antarctica Lipase B) have catalyzed esterification between succinic acid and hexenol, followed by cyclodehydration. While yielding 40% HSA, enzymatic methods face challenges in substrate tolerance and reaction rates.
Analytical Characterization
Post-synthesis analysis ensures purity and structural fidelity:
Q & A
Q. What are the fundamental chemical properties of hexenyl succinic anhydride (HSA) relevant to its reactivity in synthesis?
HSA’s reactivity stems from its cyclic anhydride structure and amphiphilic nature, enabling nucleophilic ring-opening reactions (e.g., esterification, amidation). The hexenyl chain introduces hydrophobicity, enhancing interfacial activity in emulsions or polymer composites. Key thermodynamic parameters, such as enthalpy of combustion (17.52 kJ/mol for succinic anhydride derivatives), influence reaction design . Characterization via FTIR and XPS confirms anhydride ring opening and substitution degrees in modified materials .
Q. How can HSA solubility in organic solvents be systematically determined for experimental workflows?
Solubility data for succinic anhydride derivatives (e.g., in acetone, acetonitrile, ethyl acetate) follow temperature-dependent trends. For example, solubility in acetone increases from ~0.2 mol/kg at 278.15 K to ~1.1 mol/kg at 333.15 K. Use the modified Apelblat equation to model temperature dependence:
where is mole fraction and , , are solvent-specific constants .
Q. What are standard protocols for synthesizing HSA-modified biopolymers (e.g., starch, cellulose)?
Under weak alkaline conditions (pH 8–9), HSA reacts with hydroxyl groups on starch or cellulose. A typical procedure:
- Dissolve biopolymer in aqueous NaOH (3–5% w/v).
- Add HSA (molar ratio 0.1–0.3 relative to hydroxyl groups).
- React at 35–45°C for 4–8 hours.
- Neutralize, wash, and dry. Substitution degrees are quantified via titration or H NMR .
Advanced Research Questions
Q. How do reaction parameters (time, temperature, molar ratio) influence the degree of substitution in HSA-modified nanomaterials?
Kinetic studies on cellulose nanocrystals (CNC) show substitution degrees increase with:
- Molar ratio : Higher HSA:OH ratios (e.g., 2:1 vs. 1:1) yield 15–25% higher substitution.
- Time : Reaction plateaus after 240 minutes due to steric hindrance.
- Temperature : Moderate increases (70–110°C) accelerate reactions but risk thermal degradation. Optimal conditions balance substitution and thermal stability (TGA data shows >200°C degradation onset for CNC with <15% substitution) .
Q. What methodologies resolve contradictions in HSA’s noncovalent interaction mechanisms during crystallization?
DFT and MEP analyses reveal HSA’s π-hole interactions (electrostatic + dispersion) with Lewis bases. Crystal packing in anhydrides shows directional C=O···π contacts (energies ~2 kcal/mol). Use X-ray crystallography or Hirshfeld surface analysis to validate interaction geometries .
Q. How can response surface methodology (RSM) optimize HSA modification of biopolymers?
For inulin modification:
Q. Why does HSA outperform maleic anhydride in wood esterification?
Comparative studies show higher weight percent gain (WPG) for HSA (35.2% vs. 14.6% for maleic anhydride). The hexenyl chain reduces steric hindrance, enhancing esterification efficiency. ATR-FTIR confirms stronger C=O ester peaks (1720 cm) in HSA-treated wood .
Q. How do HSA’s thermal properties affect its application in high-temperature composites?
HSA’s thermal stability is critical for polymer processing. TGA data for succinylated CNC shows:
- Low substitution : Degradation onset at 220°C (vs. 250°C for unmodified CNC).
- High substitution : Onset drops to 180°C due to ester bond instability. Control substitution levels (<10%) via reaction time and molar ratios to retain thermal resilience .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
